Benzodiazole-5-carboxylic acid HCl
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Overview
Description
Benzodiazole-5-carboxylic acid HCl is a heterocyclic aromatic compound that features a benzene ring fused to a diazole ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
Mechanism of Action
Target of Action
Benzodiazole-5-carboxylic acid HCl, a derivative of benzimidazole, primarily targets metals and alloys, acting as a corrosion inhibitor . It has been reported to have a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Mode of Action
The compound interacts with its targets by forming a protective film on the metal surface, which decreases the rate of attack by the environment on metals . This inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .
Biochemical Pathways
It’s known that the compound’s action mechanism in aggressive acid media involves its adsorption on the metal surface .
Result of Action
The primary result of the action of this compound is the inhibition of corrosion in metals and alloys . It protects the metal from corrosion by decreasing the rate of attack by the environment on metals .
Action Environment
The efficacy and stability of this compound are influenced by the environmental factors of the corrosive media. It has been reported to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
Biochemical Analysis
Biochemical Properties
Benzodiazole-5-carboxylic acid HCl, like other benzimidazole derivatives, has the potential to interact with various enzymes, proteins, and other biomolecules. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzimidazole derivatives susceptible to bind with enzymes and receptors in biological systems
Cellular Effects
For instance, some benzimidazole derivatives have shown anti-tumor activity against a panel of human cancer cell lines
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzodiazole-5-carboxylic acid HCl typically involves the condensation of 1,2-diaminobenzene with carboxylic acids. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones under acidic conditions .
Industrial Production Methods: Industrial production often employs a one-pot synthesis approach, which is efficient and cost-effective. For instance, the use of HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a promoter in a mild, acid-free environment has been reported to yield high purity this compound .
Chemical Reactions Analysis
Types of Reactions: Benzodiazole-5-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines.
Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzimidazoles
Scientific Research Applications
Benzodiazole-5-carboxylic acid HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe in biochemical assays.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Employed as a corrosion inhibitor in various acidic environments.
Comparison with Similar Compounds
Benzimidazole: Shares a similar core structure but differs in functional groups.
Benzothiazole: Contains a sulfur atom in place of one of the nitrogen atoms in Benzodiazole.
Benzotriazole: Features an additional nitrogen atom in the ring structure.
Uniqueness: Benzodiazole-5-carboxylic acid HCl is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
3H-benzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPIPCSFLSDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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